molecular formula C6H16O3SSi B106455 (3-Mercaptopropyl)trimethoxysilane CAS No. 4420-74-0

(3-Mercaptopropyl)trimethoxysilane

Cat. No. B106455
Key on ui cas rn: 4420-74-0
M. Wt: 196.34 g/mol
InChI Key: UUEWCQRISZBELL-UHFFFAOYSA-N
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Patent
US05107009

Procedure details

566 g (10.1 mols) of sodium hydrogen sulfide together with 2,400 g of dimethylformamide were introduced into the apparatus described in Example 1. While stirring, 2,000 g (10.1 mols) of 3-chloropropyltrimethoxysilane were added to the contents of the flask over a period of 60 minutes, whereby the temperature of the contents of the flask rose to about 100° C. By application of additional heat the temperature was increased to 110° C. and maintained at this level. Samples of the reaction mixture were taken at intervals of 15 minutes and gas-chromatographically analyzed. After the elapse of 75 minutes of reaction time only traces of the provided silane compound could be detected in the reaction mixture. The distillative work-up of the raw reaction mixture gave a yield of 84% of 3-mercaptopropyltrimethoxysilane.
Name
sodium hydrogen sulfide
Quantity
566 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH2:1].[Na].Cl[CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9].[SiH4]>CN(C)C=O>[SH:1][CH2:4][CH2:5][CH2:6][Si:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9] |f:0.1,^1:1|

Inputs

Step One
Name
sodium hydrogen sulfide
Quantity
566 g
Type
reactant
Smiles
S.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.1 mol
Type
reactant
Smiles
ClCCC[Si](OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to about 100° C
TEMPERATURE
Type
TEMPERATURE
Details
By application of additional heat the temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this level
CUSTOM
Type
CUSTOM
Details
were taken at intervals of 15 minutes and gas-chromatographically
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After the elapse of 75 minutes of reaction time
Duration
75 min
CUSTOM
Type
CUSTOM
Details
The distillative work-up of the raw reaction mixture

Outcomes

Product
Name
Type
product
Smiles
SCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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